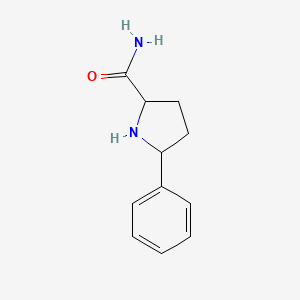
3-(2-Chlorophenyl)-4-(methanesulfonyl)-1H-pyrrole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole is an organic compound that features a pyrrole ring substituted with a 2-chlorophenyl group and a methylsulfonyl group
Métodos De Preparación
The synthesis of 3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole typically involves the reaction of 2-chlorobenzaldehyde with methylsulfonylacetone in the presence of a base to form the corresponding intermediate, which is then cyclized to yield the desired pyrrole compound. Industrial production methods may involve optimized reaction conditions and the use of catalysts to improve yield and efficiency.
Análisis De Reacciones Químicas
3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the 2-chlorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.
Aplicaciones Científicas De Investigación
3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mecanismo De Acción
The mechanism of action of 3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole involves its interaction with specific molecular targets, such as enzymes or receptors, leading to a biological response. The exact pathways and targets depend on the specific application and the context in which the compound is used.
Comparación Con Compuestos Similares
3-(2-Chlorophenyl)-4-(methylsulfonyl)-1H-pyrrole can be compared with similar compounds such as:
3-(2-Chlorophenyl)-1H-pyrrole: Lacks the methylsulfonyl group, which may result in different chemical and biological properties.
4-(Methylsulfonyl)-1H-pyrrole:
2-Chlorophenyl methyl sulfone: Contains the 2-chlorophenyl and methylsulfonyl groups but lacks the pyrrole ring, leading to different chemical behavior and uses.
This compound’s unique combination of functional groups makes it distinct and valuable for various research and industrial applications.
Propiedades
Número CAS |
87388-63-4 |
|---|---|
Fórmula molecular |
C11H10ClNO2S |
Peso molecular |
255.72 g/mol |
Nombre IUPAC |
3-(2-chlorophenyl)-4-methylsulfonyl-1H-pyrrole |
InChI |
InChI=1S/C11H10ClNO2S/c1-16(14,15)11-7-13-6-9(11)8-4-2-3-5-10(8)12/h2-7,13H,1H3 |
Clave InChI |
DWJOZOYTSLSZLD-UHFFFAOYSA-N |
SMILES canónico |
CS(=O)(=O)C1=CNC=C1C2=CC=CC=C2Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


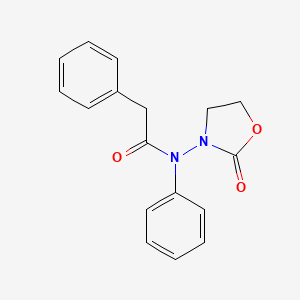
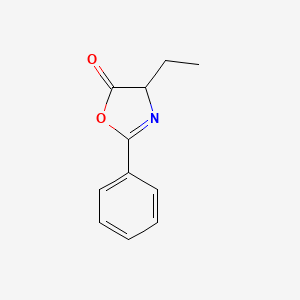

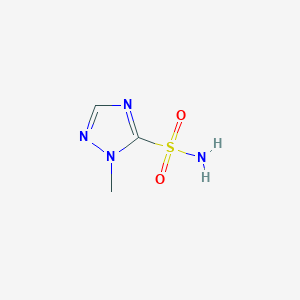
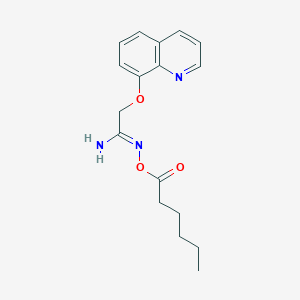
![1-(2,3,3a,4-Tetrahydrocycloocta[b]furan-7-yl)ethanone](/img/structure/B12890507.png)
![3-Ethyl-1-phenyl-4,5-dihydropyrrolo[2,3-b]pyrrol-2(1H)-one](/img/structure/B12890511.png)
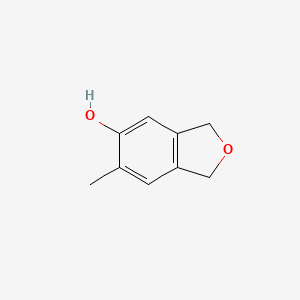
![2-(Difluoromethoxy)benzo[d]oxazole-4-acrylic acid](/img/structure/B12890518.png)
![2-(Difluoromethoxy)benzo[d]oxazole-6-acetic acid](/img/structure/B12890519.png)
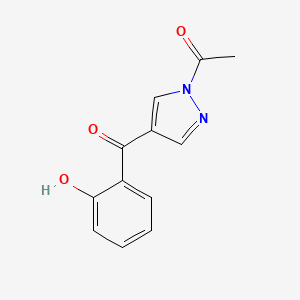
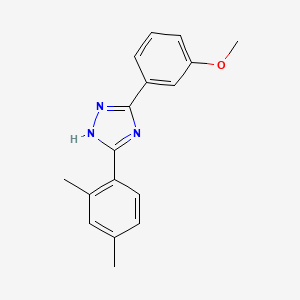
![3-(Benzofuran-2-yl)-1-methyl-1,4,5,6,7,8-hexahydropyrazolo[3,4-b]azepine](/img/structure/B12890531.png)
